molecular formula C19H18ClN3O4S2 B12196948 3-(5-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpyrazolyl)thiolane-1,1-dione

3-(5-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpyrazolyl)thiolane-1,1-dione

Cat. No.: B12196948
M. Wt: 451.9 g/mol
InChI Key: UFNWFSPTHAXRSB-UHFFFAOYSA-N
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Description

3-(5-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpyrazolyl)thiolane-1,1-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a thiolane ring, and a sulfonyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpyrazolyl)thiolane-1,1-dione typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpyrazolyl)thiolane-1,1-dione can undergo several types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

3-(5-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpyrazolyl)thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: The compound may be investigated for its potential therapeutic effects, such as antiviral or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpyrazolyl)thiolane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. The pyrazole ring may also interact with specific binding sites, modulating the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the sulfonyl and chlorophenyl groups but has a different core structure.

    3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline: Similar in having the sulfonyl and chlorophenyl groups, but with a different substitution pattern.

Uniqueness

3-(5-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpyrazolyl)thiolane-1,1-dione is unique due to its combination of a pyrazole ring, a thiolane ring, and a sulfonyl group. This unique structure provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

Molecular Formula

C19H18ClN3O4S2

Molecular Weight

451.9 g/mol

IUPAC Name

4-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H18ClN3O4S2/c20-15-6-8-17(9-7-15)29(26,27)22-19-12-18(14-4-2-1-3-5-14)21-23(19)16-10-11-28(24,25)13-16/h1-9,12,16,22H,10-11,13H2

InChI Key

UFNWFSPTHAXRSB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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